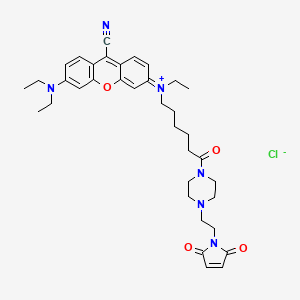
NIR-2
描述
NIR-2 is a useful research compound. Its molecular formula is C36H45ClN6O4 and its molecular weight is 661.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
NIR-II 区域的生物医学成像
NIR-II 区域 (1000–2000 nm) 因其低自发荧光和深层组织穿透能力而备受关注。包括具有小分子骨架的有机 NIR-II 荧光团已成为临床转化的有吸引力的候选者。关键要点:
NIR 光谱在生物医学分析中的应用
NIR 光谱使实验室能够靠近床边,造福患者。主要应用包括:
农业应用
NIR 技术在农业中用于各种目的:
多学科研究和未来发展
对 this compound 和相关化合物的持续研究可能会带来进一步的突破。感兴趣的领域包括:
作用机制
Target of Action
The primary targets of NIR-2, also known as (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride, are biological tissues . This compound is designed based on the core “S-D-A-D-S” NIR-II probe IRFEP modified with folic acid (FA) for active tumor targeting . The compound exhibits several advantages, including efficient tumor tissue accumulation .
Mode of Action
This compound interacts with its targets primarily through light interaction. The compound exhibits heat-stable charge-separated states after photoinduced electron transfer (PET), accompanied by a broad optical absorption ranging from 250 to 1500 nm . The highly efficient NIR-II photothermal conversion of this compound can be attributed to the non-irradiative decay of excited states facilitated by the formation of intra- and inter-molecular charge transfer states, as well as intermolecular π–π interactions .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to light and matter interaction . The compound’s interaction with light leads to changes in the electromagnetic spectrum, which can have downstream effects on spectroscopic measurements and light and matter interaction .
Pharmacokinetics
The pharmacokinetics of this compound, particularly its ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for its bioavailability . . In general, a drug-like molecule possesses the physicochemical properties that might enable it to become a drug should a disease-modifying receptor be identified .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its photothermal properties . The compound’s interaction with light leads to changes in the electromagnetic spectrum, which can result in heat generation . This heat can then be used for various applications, such as photothermal therapy, imaging, and photothermal catalysis .
Action Environment
The action environment of this compound is primarily determined by the properties of the biological tissues it interacts with . Factors such as tissue type, tissue density, and the presence of other substances can influence the compound’s action, efficacy, and stability .
属性
IUPAC Name |
[9-cyano-6-(diethylamino)xanthen-3-ylidene]-[6-[4-[2-(2,5-dioxopyrrol-1-yl)ethyl]piperazin-1-yl]-6-oxohexyl]-ethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N6O4.ClH/c1-4-39(5-2)27-11-13-29-31(26-37)30-14-12-28(25-33(30)46-32(29)24-27)40(6-3)17-9-7-8-10-34(43)41-21-18-38(19-22-41)20-23-42-35(44)15-16-36(42)45;/h11-16,24-25H,4-10,17-23H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBDBUAWUNWTAS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CCCCCC(=O)N4CCN(CC4)CCN5C(=O)C=CC5=O)C=C3O2)C#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745577 | |
| Record name | (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163032-73-3 | |
| Record name | (3E)-9-Cyano-6-(diethylamino)-N-(6-{4-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]piperazin-1-yl}-6-oxohexyl)-N-ethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Cyano-N,N,N'-triethylpyronine-N'-caproic acid N4-(maleimidoethyl)piperazide chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is NIR-2 and how does it differ from other NIR wavelengths?
A1: this compound typically refers to the shortwave infrared region with wavelengths ranging from approximately 1000 to 1700 nm. While NIR-1 (700-900 nm) is commonly used in remote sensing, this compound offers deeper penetration into vegetation canopies [, ] and reduced scattering, leading to clearer images [, ].
Q2: How does the addition of this compound bands in WorldView-2 imagery improve vegetation analysis?
A2: this compound, along with red-edge bands, enhances the accuracy of vegetation classification [, ]. Studies have shown improved discrimination of invasive grass species [], estimation of vegetation area [], and characterization of grassland management treatments [].
Q3: What are the advantages of using this compound for bathymetry studies in shallow rivers?
A3: this compound wavelengths experience high absorption in water, making them sensitive to depth variations [, ]. The Optimal Band Ratio Analysis (OBRA) technique utilizing this compound bands from WorldView-3 imagery has shown promising results in retrieving water depths in shallow rivers [].
Q4: Can this compound be used for monitoring glacier facies?
A4: Yes, the unique spectral characteristics of glacier facies in the this compound region can be exploited for classification. WorldView-2 imagery, with its high spatial resolution and this compound bands, has been successfully used for extracting glacier facies information [].
Q5: How does the Arable Mark 2 sensor utilize this compound for surface reflectance retrieval?
A5: The Arable Mark 2 sensor incorporates this compound measurements along with other spectral bands to calculate surface reflectance, which is valuable for monitoring solar radiation, managing natural resources, and understanding climatic trends [].
Q6: What are the advantages of using NIR-II fluorescence for tumor detection and surgical guidance compared to NIR-I?
A6: NIR-II fluorescence offers deeper tissue penetration (up to 20 mm), reduced autofluorescence, and an increased tumor-to-normal tissue ratio compared to NIR-I []. This leads to more precise tumor detection and resection, even for small tumors [].
Q7: Can NIR-II fluorescence imaging be used to assess the severity of acute pancreatitis?
A7: Research suggests that in vivo fluorescent imaging using a non-radioactive NIR-II 2-DG optical probe can predict the severity of acute pancreatitis early in the disease course [].
Q8: What are the potential applications of NIR-II fluorescence imaging beyond tumor detection and pancreatitis assessment?
A8: NIR-II systems show promise for various applications such as imaging the vasculature, detecting sentinel lymph nodes, and fluorescence endoscopy [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


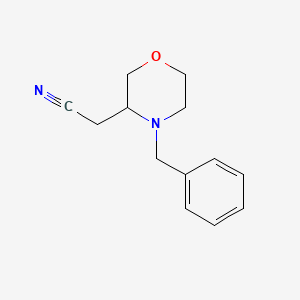
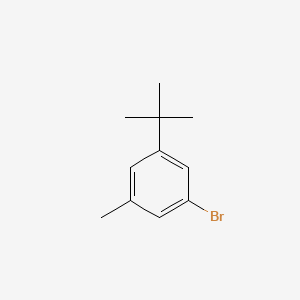

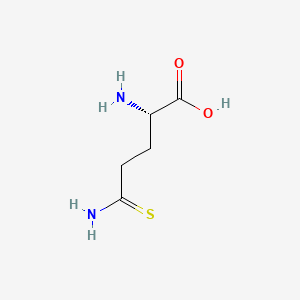
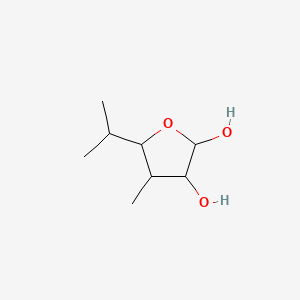
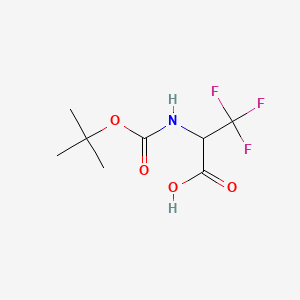
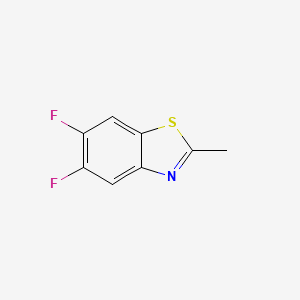
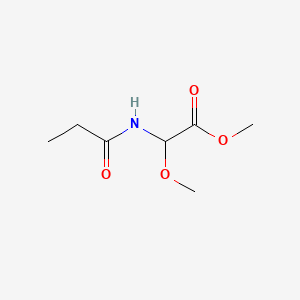
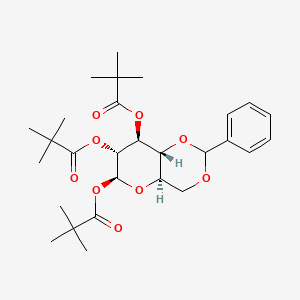
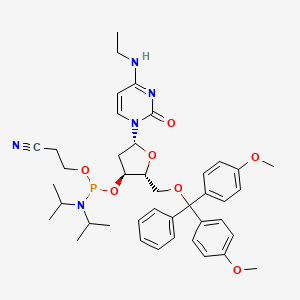
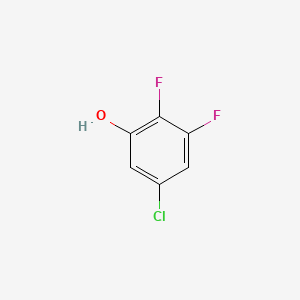
![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)
